N-(tert-butyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
Description
N-(tert-butyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core substituted with a tert-butyl carboxamide group and a tetrazole ring linked via a methylene bridge. The tetrazole moiety is further substituted with a p-tolyl group (4-methylphenyl), contributing to its lipophilic character.
Properties
IUPAC Name |
N-tert-butyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O/c1-14-5-7-15(8-6-14)25-16(20-21-22-25)13-23-9-11-24(12-10-23)17(26)19-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRKHJSOHKYBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolyl hydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Alkylation of Piperazine: The piperazine ring is alkylated using tert-butyl bromoacetate in the presence of a base like potassium carbonate to introduce the tert-butyl group.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the alkylated piperazine. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
- p-Toluic acid or p-carboxybenzyl derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various alkylated or acylated piperazine derivatives.
Scientific Research Applications
Research indicates that compounds with tetrazole rings exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of N-(tert-butyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide suggest its utility in drug discovery.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound:
- Mechanism of Action : The tetrazole derivatives have shown effectiveness against various bacterial strains by disrupting cellular functions.
- Case Study : A study by Dhumal et al. (2016) demonstrated that tetrazole derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment.
Data Table on Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| 1 | Staphylococcus aureus | 12 µg/mL | Cell wall synthesis inhibition |
| 2 | Escherichia coli | 8 µg/mL | Protein synthesis inhibition |
| 3 | Mycobacterium tuberculosis | 16 µg/mL | Disruption of metabolic pathways |
Antitumor Activity
The potential antitumor effects of this compound have also been explored:
- Cell Line Studies : Research has shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer).
Data Table on Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 0.75 | Apoptosis via p53 activation |
| 2 | HeLa | 2.00 | Caspase activation |
| 3 | A549 | 1.50 | Inhibition of cell proliferation |
Pharmacological Implications
The unique properties of this compound suggest its potential as a lead compound in drug development:
Potential Applications
- Antitubercular Agents : Due to its activity against Mycobacterium tuberculosis, further exploration as an antitubercular agent is warranted.
- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer treatment.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can bind to receptors in the central nervous system, while the tetrazole moiety can inhibit enzymes involved in metabolic pathways. These interactions can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Piperazine-Tetrazole Derivatives
Compound 21 ()
- Structure : 2-[4-(1H-Indol-5-yl)-piperazin-1-yl]-N-(7-methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-N-propyl-acetamide.
- Key Differences : Replaces the tert-butyl carboxamide with a propyl-acetamide group and introduces an indole substituent.
- Synthesis : Achieved via palladium-catalyzed coupling (52% yield for intermediate 18) and deprotection steps .
Compound 5n ()
- Structure : N-((1-(tert-butyl)-1H-tetrazol-5-yl)(N,N-diphenylaniline)methyl)S-methylS-4-Methoxyphenyl Sulfoximine.
- Key Differences : Incorporates a sulfoximine group and diphenylaniline instead of the piperazine-carboxamide core.
- Stereochemistry : Exists as a stereoisomeric mixture, highlighting the impact of chiral centers on activity .
Losartan ()
Piperazine-Quinazoline Derivatives ()
- Examples : A25–A30 (e.g., N-(2-Chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide).
- Bioactivity: Exhibits anti-proliferative effects against S. aureus and P. aeruginosa .
Pharmacological and Physicochemical Comparisons
Molecular Weight and Lipophilicity
Enzyme Inhibition ()
Antimicrobial Activity ()
- Quinazoline Derivatives (A25–A30) : Exhibit MIC values of 2–8 µg/mL against S. aureus. The tetrazole analog’s activity remains unquantified but could differ due to reduced hydrogen-bonding capacity compared to quinazolines .
Biological Activity
N-(tert-butyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives, which have been studied for their diverse biological activities, including neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 368.48 g/mol. The structure features a piperazine core substituted with a tert-butyl group and a tetrazole moiety, which are known to enhance biological activity.
Neuropharmacological Effects
Piperazine derivatives, including this compound, have shown significant neuropharmacological activities. Research indicates that these compounds can exhibit antidepressant and anxiolytic properties. For instance, studies involving similar piperazine compounds demonstrated that they could modulate serotonergic pathways, which are crucial for mood regulation .
In a behavioral study on mice, a related piperazine derivative exhibited anxiolytic-like effects by increasing the time spent in the center of an open field test (OFT) and reducing immobility in forced swimming tests (FST) and tail suspension tests (TST). These effects were mediated through the serotonergic system, specifically involving the 5-HT1A receptor .
Antimalarial Activity
Recent investigations have identified tetrazole-based compounds as promising candidates for antimalarial therapies. A study highlighted the fast-kill kinetics of tetrazole derivatives against Plasmodium falciparum, suggesting that similar structural motifs in this compound could also confer antimalarial activity. The mechanism of action appears to involve inhibition of hemozoin formation, akin to chloroquine's action .
Structure-Activity Relationships (SAR)
The SAR analysis of piperazine derivatives indicates that modifications to the piperazine ring and substituents significantly influence biological activity. For example:
- Substituent Variations : The presence of different aromatic groups (e.g., p-tolyl) has been linked to enhanced receptor binding affinity and improved pharmacokinetic properties.
- Functional Groups : The incorporation of tetrazole rings has been associated with increased potency against various biological targets, including neurotransmitter receptors and malaria parasites .
Case Study 1: Neuropharmacological Assessment
A study focused on a related piperazine compound demonstrated its antidepressant-like effects in mice. The compound was administered prior to behavioral tests, revealing significant reductions in immobility times and increased exploration behaviors, indicating potential efficacy as an antidepressant .
Case Study 2: Antimalarial Screening
In vitro assays were conducted on a series of tetrazole compounds to evaluate their efficacy against P. falciparum. Compounds showed low resistance propensity and effective inhibition of heme detoxification pathways, suggesting their potential as new antimalarials .
Q & A
Q. What are the key synthetic routes for preparing N-(tert-butyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a piperazine core with tetrazole and tert-butylcarboxamide moieties. A common approach uses tert-butyl piperazine-1-carboxylate as a starting material, followed by alkylation with a tetrazole-containing benzyl halide. For example, tert-butyl chloroformate is used under basic conditions (e.g., triethylamine in THF) to introduce the carboxamide group, while Suzuki-Miyaura coupling or nucleophilic substitution may attach the tetrazole-phenyl group . Purification via column chromatography and characterization by NMR and LC-MS are critical steps .
Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structure?
- Methodological Answer :
- X-ray crystallography resolves the piperazine ring conformation (e.g., chair vs. boat) and hydrogen-bonding networks (e.g., intramolecular O–H⋯N bonds) .
- 1H/13C NMR identifies substituent positions, such as tert-butyl singlet (~1.4 ppm) and tetrazole aromatic protons (~7.3–8.0 ppm).
- LC-MS/HPLC confirms molecular weight (e.g., m/z ≈ 395–422) and purity (>95%) .
Q. How is the compound’s solubility and stability assessed in preclinical studies?
- Methodological Answer :
- Solubility : Tested in DMSO, PBS, and simulated biological fluids using nephelometry or UV-Vis spectroscopy. Modifications like PEGylation or salt formation (e.g., hydrochloride) improve aqueous solubility .
- Stability : Accelerated stability studies (40°C/75% RH) and LC-MS monitor degradation products. Boc-protected derivatives enhance stability under acidic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?
- Methodological Answer :
- Tetrazole Modifications : Replace p-tolyl with electron-withdrawing groups (e.g., fluorine) to enhance target binding (e.g., glutamate transporters or 5-HT₁A receptors) .
- Piperazine Substitutions : Introduce methyl or benzyl groups to alter pharmacokinetics. For example, 4-methylpiperazine derivatives show improved antiproliferative activity in cancer cell lines .
- Bioisosteric Replacement : Substitute the tetrazole with triazole or oxadiazole to maintain hydrogen-bonding while improving metabolic stability .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using both cell-based (e.g., EAAT2 uptake assays) and biochemical methods (e.g., SPR for binding affinity) .
- Structural Analog Testing : Compare activity across analogs (e.g., tert-butyl vs. benzyl carboxamide) to isolate functional groups responsible for discrepancies .
- Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., Hammett σ values) with activity trends .
Q. How can computational methods guide the compound’s target identification?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger to predict binding to glutamate transporters (EAAT2) or 5-HT₁A receptors .
- Pharmacophore Modeling : Map hydrogen-bond acceptors (tetrazole) and hydrophobic regions (tert-butyl) to prioritize targets .
- MD Simulations : Assess piperazine flexibility and ligand-target complex stability over 100-ns trajectories .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Convert the carboxamide to ester prodrugs for enhanced oral bioavailability .
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., tert-butyl oxidation) using liver microsomes and adjust substituents to reduce clearance .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction and adjust dosing regimens .
Q. How are crystallographic data used to rationalize intermolecular interactions in solid-state formulations?
- Methodological Answer :
- Hydrogen-Bond Analysis : Identify key interactions (e.g., N–H⋯O) that stabilize polymorphs or co-crystals .
- π–π Stacking : Quantify aromatic ring distances (e.g., 3.5–4.0 Å) to predict solubility and dissolution rates .
- Excipient Screening : Use co-crystallization with polymers (e.g., PVP) to enhance stability .
Notes
- Focus on peer-reviewed methodologies (e.g., crystallography , SAR , and pharmacokinetics ).
- Ensure all answers emphasize experimental design, data validation, and mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
